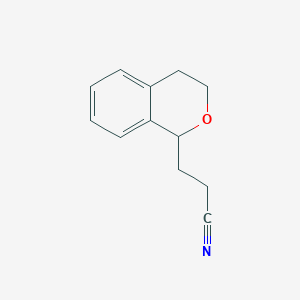

1-(2-Cyanoethyl)isochroman

Description

1-(2-Cyanoethyl)isochroman is a substituted isochroman derivative featuring a cyanoethyl (-CH₂CH₂CN) group at the 1-position of the isochroman scaffold. Isochromans are oxygen-containing heterocycles with a benzene ring fused to a tetrahydropyran moiety, making them structurally versatile for chemical modifications.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(3,4-dihydro-1H-isochromen-1-yl)propanenitrile |

InChI |

InChI=1S/C12H13NO/c13-8-3-6-12-11-5-2-1-4-10(11)7-9-14-12/h1-2,4-5,12H,3,6-7,9H2 |

InChI Key |

HUHVUCNGFFEBPP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Isochroman Derivatives

Structural and Substituent Effects

Isochroman derivatives vary significantly based on substituents at the 1-position. Key analogs include:

- 1-(3-Bromothiophen-2-yl)isochroman (3h) : Heteroaromatic substitution, introducing halogen-mediated reactivity .

- 1-(2-Chlorophenyl)-6-methoxyisochroman : Combines chloro and methoxy groups for dual electronic effects .

- Hydroxytyrosol isochroman derivatives: Feature phenolic hydroxyl groups, conferring antioxidant properties .

1-(2-Cyanoethyl)isochroman distinguishes itself with a cyano group, a strong electron-withdrawing substituent. This contrasts with electron-donating groups (e.g., methoxy in ) or bulky aryl systems (e.g., naphthyl in ), which may enhance stability or alter solubility.

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Electronic Effect | Key Property Influence |

|---|---|---|---|

| 1-(2-Cyanoethyl)isochroman | -CH₂CH₂CN | Electron-withdrawing | Increased polarity, potential metabolic stability |

| 1-(Naphthalen-1-yl)isochroman | Naphthyl | Electron-neutral | Enhanced lipophilicity, π-π interactions |

| 1-(3-Bromothiophen-2-yl)isochroman | 3-Bromo-thiophene | Weakly electron-withdrawing | Halogen bonding, cross-coupling reactivity |

| Hydroxytyrosol isochroman | -OH | Electron-donating | Antioxidant activity, hydrogen bonding |

Physicochemical Properties

Melting points and spectral data highlight substituent-driven differences:

- 3g : Melting point 122–123°C; IR peaks at 1600 cm⁻¹ (C=C stretch) .

- 3h : Melting point 86–87°C; ¹H NMR δ 7.45 (thiophene proton) .

- Hydroxytyrosol derivatives : Exhibit broad O–H stretches (~3400 cm⁻¹) in IR .

The cyanoethyl group in 1-(2-Cyanoethyl)isochroman would introduce a strong C≡N IR stretch (~2250 cm⁻¹) and deshielded NMR signals for adjacent CH₂ groups. Its melting point is expected to be lower than aryl-substituted analogs due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.